REACTION_CXSMILES
|
[I:1][C:2]1[C:3]([OH:11])=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.[H-].[Na+].[CH3:14]I.O>C1COCC1>[I:1][C:2]1[C:3](=[O:11])[N:4]([CH3:14])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
IC=1C(=NC=C(C1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.6 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6.23 mL
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Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added dropwise through a syringe
|
Type
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CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
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CUSTOM
|
Details
|
THF was removed under reduced pressure and methylene chloride (80 mL)
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Type
|
ADDITION
|
Details
|
was added to the aqueous phase
|
Type
|
CUSTOM
|
Details
|
Layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with methylene chloride (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(N(C=C(C1)[N+](=O)[O-])C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |